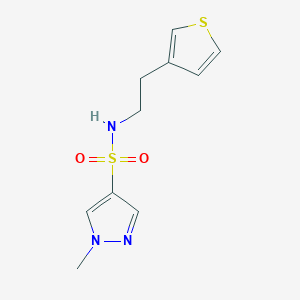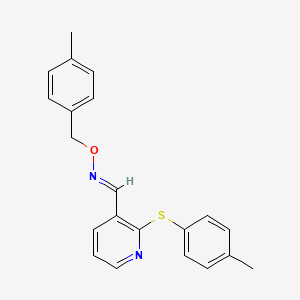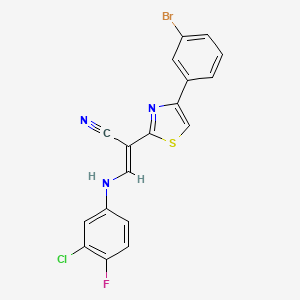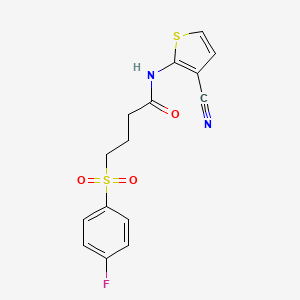
N-(3-cyanothiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyanothiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide is a compound that appears to be related to pharmaceutical intermediates and polymers containing sulfonyl and thiophene groups. The compound's structure suggests it could be involved in various chemical reactions due to the presence of reactive functional groups such as cyano, sulfonyl, and amide.
Synthesis Analysis
The synthesis of related compounds involves the Friedel-Crafts reaction, as seen in the preparation of 4,4-bis(4-fluorophenyl) butanoic acid, which is an important pharmaceutical intermediate . The synthesis process can be influenced by reaction conditions, which may lead to the formation of undesired isomers. Sulfonation has been used as a technique to remove such isomers, indicating that careful control of reaction conditions is crucial in obtaining the desired product .
Molecular Structure Analysis
Compounds with similar structures, such as N-(3-Thenoyl)fluorosulfonimide, have been analyzed using single-crystal X-ray structural analysis, revealing patterns of strong intermolecular hydrogen-bonding . This suggests that this compound may also exhibit significant intermolecular interactions, which could affect its physical properties and reactivity.
Chemical Reactions Analysis
The related compound N-(3-Thenoyl)fluorosulfonimide is reported to be electroinactive over a range of 2 V but undergoes hydrogen reduction . This indicates that the electrochemical properties of this compound could also be of interest, particularly in the context of its potential applications in polymer chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from related compounds. For instance, the pKa value of N-(3-Thenoyl)fluorosulfonimide is 2.4, indicating it is a moderately strong nitrogen acid . This information could be relevant when considering the acidity and potential reactivity of the amide nitrogen in this compound. Additionally, the presence of the fluorosulfonimide group in polymers suggests that the compound may also be used to modify polymer properties .
properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-4-(4-fluorophenyl)sulfonylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3S2/c16-12-3-5-13(6-4-12)23(20,21)9-1-2-14(19)18-15-11(10-17)7-8-22-15/h3-8H,1-2,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STGSWHSHIMQGEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CCCC(=O)NC2=C(C=CS2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

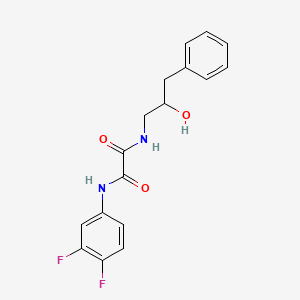
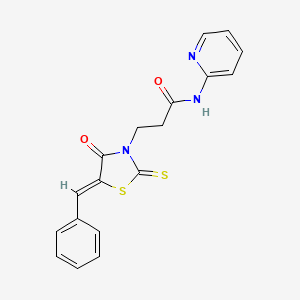
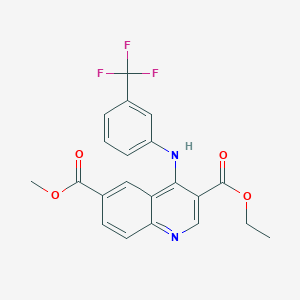
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide](/img/structure/B3002367.png)
![2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B3002368.png)
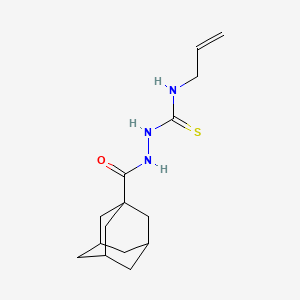
![3-ethyl-9-(4-fluorophenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3002373.png)
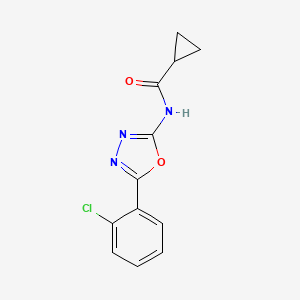
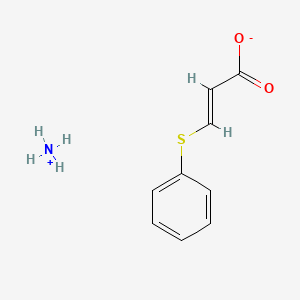

![N-[2-(3-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B3002378.png)
